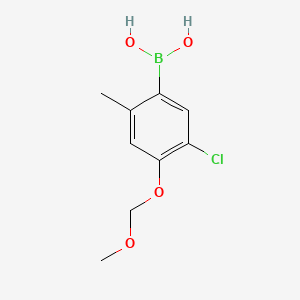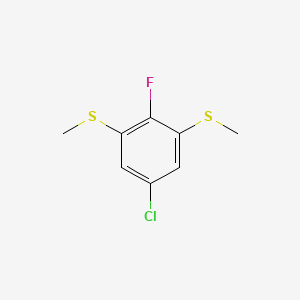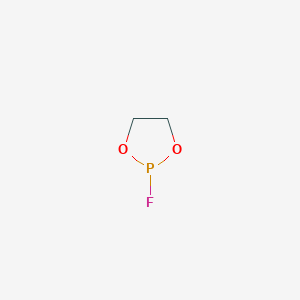
2-Fluoro-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄FO₂P. It is a cyclic compound containing a phosphorus atom bonded to an oxygen atom and a fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaphospholane can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction typically involves the following steps:
- Mixing the polyfluoroalkyl dichlorophosphate with the alkanediol in the presence of pyridine and diethyl ether.
- Allowing the reaction to proceed at room temperature or under mild heating conditions.
- Isolating the product through standard purification techniques such as distillation or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous production techniques to ensure a consistent and high-yield output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the fluorine atom with other functional groups.
Oxidation and reduction: The phosphorus atom in the compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different phosphorus-containing species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), methoxide ions (CH₃O⁻), and amines (RNH₂).
Oxidation and reduction: Reagents such as elemental sulfur (S) and reducing agents like sodium borohydride (NaBH₄) can be used to facilitate these reactions.
Major Products Formed
Nucleophilic substitution: The major products formed are substituted dioxaphospholanes, where the fluorine atom is replaced by the nucleophile.
Oxidation and reduction: The products include various oxidized or reduced phosphorus species, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is highly reactive due to its electron-deficient nature, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Fluoro-1,3,2-dioxaphosphorinane: A related compound with a six-membered ring structure instead of a five-membered ring.
2-Fluoro-4,5-benzo-1,3,2-dioxaphospholane: Contains a benzene ring fused to the dioxaphospholane ring.
Uniqueness
2-Fluoro-1,3,2-dioxaphospholane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine analog. The fluorine atom also influences the compound’s electronic properties, making it valuable for specific applications in synthetic chemistry and material science .
Propriétés
Numéro CAS |
765-40-2 |
|---|---|
Formule moléculaire |
C2H4FO2P |
Poids moléculaire |
110.02 g/mol |
Nom IUPAC |
2-fluoro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2 |
Clé InChI |
LFPXHGWWESIRJG-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
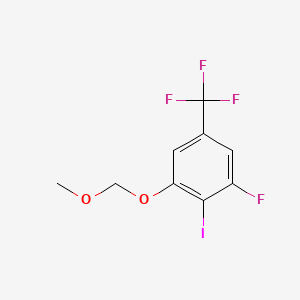
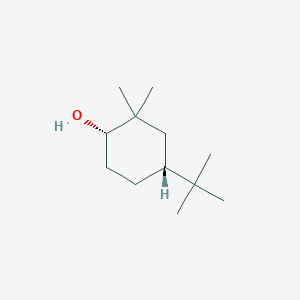
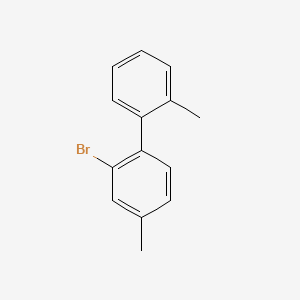
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
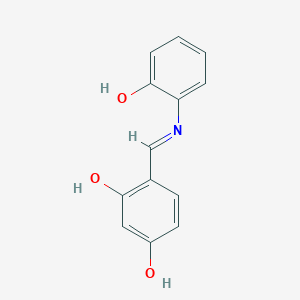
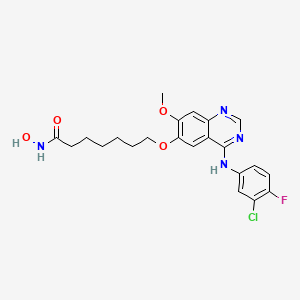
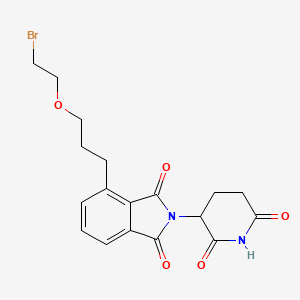
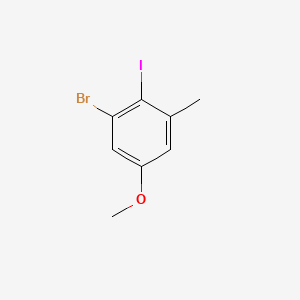
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)

